Cas no 897623-65-3 (N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,2-diphenylacetamide)

N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,2-diphenylacetamide is a fluorinated tetrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a tetrazole ring, known for metabolic stability and bioisosteric properties, alongside a diphenylacetamide moiety, which may enhance binding affinity in target interactions. The 4-fluorophenyl substitution can influence pharmacokinetic properties, such as improved lipophilicity and membrane permeability. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined chemical structure allows for precise modifications to optimize activity and selectivity in drug discovery efforts.
N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,2-diphenylacetamide structure
897623-65-3 structure
Product Name:N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,2-diphenylacetamide
CAS No:897623-65-3
MF:C22H18FN5O
MW:387.409627437592
CID:6400088
PubChem ID:16799301
Update Time:2025-05-21

N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,2-diphenylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,2-diphenylacetamide
    • F2070-1720
    • N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,2-diphenylacetamide
    • N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide
    • 897623-65-3
    • AKOS024625809
    • N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide
    • Inchi: 1S/C22H18FN5O/c23-18-11-13-19(14-12-18)28-20(25-26-27-28)15-24-22(29)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,24,29)
    • InChI Key: XSTADDICOHYFPU-UHFFFAOYSA-N
    • SMILES: C(NCC1N(C2=CC=C(F)C=C2)N=NN=1)(=O)C(C1=CC=CC=C1)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 387.14953838g/mol
  • Monoisotopic Mass: 387.14953838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 72.7Ų

N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,2-diphenylacetamide Pricemore >>

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Additional information on N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,2-diphenylacetamide

N-{1-(4-Fluorophenyl)-1H-1,2,3,4-Tetrazol-5-ylmethyl}-2,2-Diphenylacetamide: A Comprehensive Overview

The compound with CAS No 897623-65-3, known as N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,2-diphenylacetamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which combines a tetrazole ring system with a diphenylacetamide moiety. The tetrazole group is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom, making it highly reactive and versatile in chemical reactions. The presence of the fluorophenyl group further enhances the compound's electronic properties and reactivity.

Recent studies have highlighted the importance of tetrazole-containing compounds in drug discovery and materials science. The tetrazole moiety in this compound has been shown to exhibit significant biological activity, particularly in anti-inflammatory and anticancer applications. Researchers have demonstrated that the tetrazole group can act as a bioisostere for other heterocyclic systems, offering improved pharmacokinetic profiles and reduced toxicity. Furthermore, the fluorophenyl substituent contributes to the compound's lipophilicity and stability, making it an attractive candidate for drug delivery systems.

The diphenylacetamide portion of the molecule adds another layer of complexity and functionality. Acetamides are widely used in pharmaceuticals due to their ability to form hydrogen bonds and their compatibility with various biological systems. The two phenyl groups attached to the acetamide backbone provide additional steric bulk and electronic effects, which can influence the compound's solubility and bioavailability. Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various biological targets, providing insights into its potential therapeutic applications.

From a synthetic perspective, the preparation of N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,2-diphenylacetamide involves a series of carefully controlled reactions. The synthesis typically begins with the preparation of the tetrazole ring using either thermal or photochemical methods. The fluorophenyl group is then introduced via nucleophilic substitution or coupling reactions. Finally, the acetamide portion is added through amide bond formation using appropriate coupling agents. This multi-step synthesis requires precise control over reaction conditions to ensure high yields and purity.

In terms of applications, this compound has shown promise in several areas. In pharmaceutical research, it has been investigated as a potential lead compound for developing novel anti-inflammatory agents. Its ability to inhibit key inflammatory pathways makes it a valuable tool for studying chronic inflammatory diseases such as arthritis and cardiovascular disorders. Additionally, the compound has been explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells while sparing healthy cells.

Another area where this compound has garnered attention is in materials science. The tetrazole group's reactivity makes it an ideal candidate for use in polymer chemistry and nanotechnology. Researchers have demonstrated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Furthermore, its electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices.

From an environmental standpoint, understanding the fate and behavior of N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2,2-diphenylacetamide in natural systems is crucial for assessing its ecological impact. Studies have shown that the compound undergoes rapid degradation under aerobic conditions due to its susceptibility to microbial attack. However, further research is needed to fully understand its persistence and bioaccumulation potential in different environmental compartments.

In conclusion,N-{1-(4-fluorophenyl)-1H-1,2,,tetrazol--5--yImethyl}--diphenylethioamid represents a fascinating example of how complex molecular architectures can be designed to meet specific functional requirements. Its unique combination of structural features makes it a valuable tool for advancing research in drug discovery、materials science、and environmental chemistry.As new technologies emerge,the potential applications of this compound are likely to expand further,reinforcing its importance as a key molecule in modern chemistry.

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